molecular formula C14H11N3O B14910218 4-cyano-N-(4-methylpyridin-2-yl)benzamide

4-cyano-N-(4-methylpyridin-2-yl)benzamide

Cat. No.: B14910218
M. Wt: 237.26 g/mol
InChI Key: AKCDPFRYEQUJGR-UHFFFAOYSA-N
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Description

4-cyano-N-(4-methylpyridin-2-yl)benzamide is a chemical compound with the molecular formula C14H11N3O It is a benzamide derivative that features a cyano group and a methylpyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4-methylpyridin-2-yl)benzamide typically involves the reaction of 4-cyanobenzoic acid with 4-methyl-2-aminopyridine. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(4-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

4-cyano-N-(4-methylpyridin-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyano-N-(4-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyridinyl moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-N-methyl-N-(pyridin-2-yl)benzamide
  • 4-cyano-N-(4-chloropyridin-2-yl)benzamide
  • 4-cyano-N-(4-aminopyridin-2-yl)benzamide

Uniqueness

4-cyano-N-(4-methylpyridin-2-yl)benzamide is unique due to the presence of the methyl group on the pyridinyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

4-cyano-N-(4-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C14H11N3O/c1-10-6-7-16-13(8-10)17-14(18)12-4-2-11(9-15)3-5-12/h2-8H,1H3,(H,16,17,18)

InChI Key

AKCDPFRYEQUJGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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